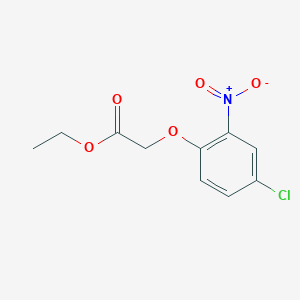

Ethyl (4-chloro-2-nitrophenoxy)acetate

Vue d'ensemble

Description

Ethyl (4-chloro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10ClNO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a chloro and a nitro group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl (4-chloro-2-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (4-chloro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

Nucleophilic Substitution: Substituted phenoxyacetates.

Reduction: Ethyl (4-chloro-2-aminophenoxy)acetate.

Hydrolysis: 4-chloro-2-nitrophenoxyacetic acid.

Applications De Recherche Scientifique

Ethyl (4-chloro-2-nitrophenoxy)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Agriculture: Used in the synthesis of herbicides and pesticides.

Mécanisme D'action

The mechanism of action of ethyl (4-chloro-2-nitrophenoxy)acetate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (4-chloro-2-aminophenoxy)acetate

- Ethyl (4-bromo-2-nitrophenoxy)acetate

- Ethyl (4-chloro-2-methoxyphenoxy)acetate

Uniqueness

Ethyl (4-chloro-2-nitrophenoxy)acetate is unique due to the presence of both chloro and nitro substituents on the phenoxy ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .

Activité Biologique

Ethyl (4-chloro-2-nitrophenoxy)acetate, with the chemical formula C₁₀H₁₀ClNO₄, is an organic compound that has garnered significant attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a chloro and nitro substituent on a phenoxy group, which significantly influences its biological properties. The molecular weight is approximately 243.64 g/mol, and it typically appears as a yellowish solid. The presence of the chloro and nitro groups suggests potential for various biological activities, including antimicrobial and herbicidal properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets in biological systems. The nitro group allows for potential redox reactions, while the chloro group can participate in nucleophilic substitution reactions. These interactions can lead to the inhibition or activation of certain biochemical pathways, affecting cellular processes such as inflammation and microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported to range from 4.69 to 156.47 µM against different Gram-positive and Gram-negative bacteria .

- Its antifungal properties have also been highlighted, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Herbicidal Activity

The compound is also investigated for its herbicidal activity , particularly in agricultural applications. Similar compounds with chloro and nitro substitutions have been utilized effectively as herbicides. This compound has shown promising results in greenhouse tests using cornflower (Centaurea cyanus L.) as the test plant.

Comparative Analysis

This compound can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-chloro-3-nitrophenyl)acetate | C₁₀H₉ClN₂O₄ | Different nitro position affecting activity |

| Ethyl 2-(4-chloro-2-nitrophenyl)hydrazinylidene acetate | C₁₀H₉ClN₃O₄ | Incorporates a hydrazine moiety for different reactivity |

| Ethyl 2-(4-chloro-3-nitrophenylureido)acetate | C₁₁H₁₂ClN₃O₅ | Features a urea linkage impacting biological properties |

This table illustrates how variations in substituents can influence the biological activities of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study examining the antimicrobial efficacy found that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values based on the bacterial strain tested .

- Herbicidal Application : In agricultural research, the compound was tested under greenhouse conditions, demonstrating effective weed control capabilities against specific test plants.

- Mechanistic Insights : Preliminary research suggests that this compound may interact with proteins involved in metabolic pathways, influencing drug metabolism or pathogen resistance mechanisms; however, further studies are needed for comprehensive elucidation.

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYJALCZSQLBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.